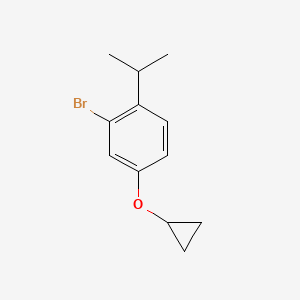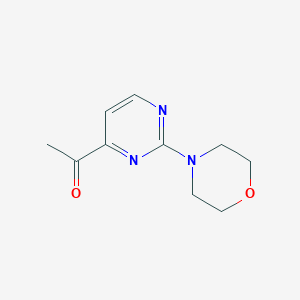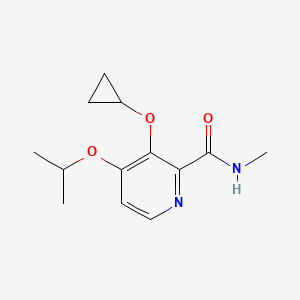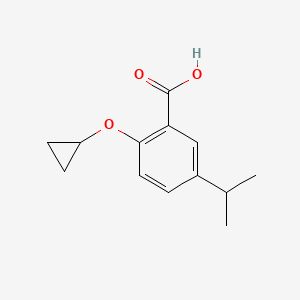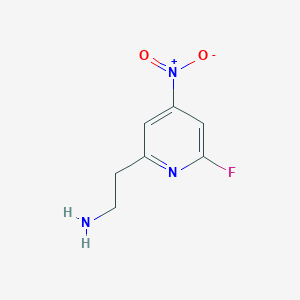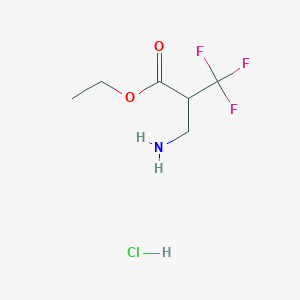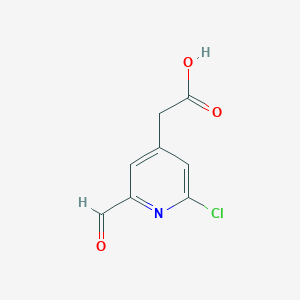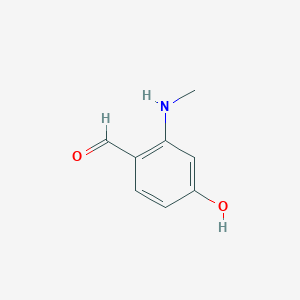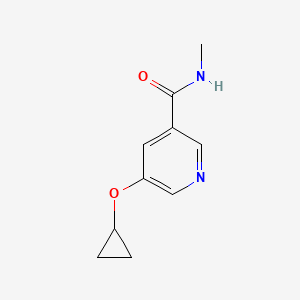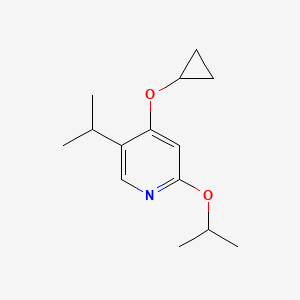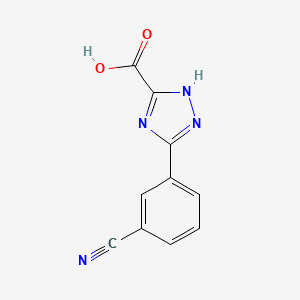
1-(4-Amino-5-methoxypyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-5-methoxypyridin-3-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with an amino group at the 4-position, a methoxy group at the 5-position, and an ethanone group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-methoxypyridin-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methoxypyridine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-amino-5-methoxypyridine
Acylating Agent: Acetyl chloride or acetic anhydride
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous dichloromethane or toluene
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours.
The product, this compound, is then isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
化学反応の分析
Types of Reactions
1-(4-Amino-5-methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride, anhydrous conditions.
Major Products Formed
Oxidation: 1-(4-Amino-5-methoxypyridin-3-YL)acetic acid
Reduction: 1-(4-Amino-5-methoxypyridin-3-YL)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Amino-5-methoxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-Amino-5-methoxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
1-(4-Amino-5-methoxypyridin-3-YL)ethanone can be compared with other pyridine derivatives, such as:
1-(5-Methoxypyridin-3-YL)ethanone: Lacks the amino group, which may result in different reactivity and biological activity.
1-(4-Methoxypyridin-3-YL)ethanone: Lacks the amino group and has a methoxy group at a different position, leading to variations in chemical properties.
1-(4-Amino-3-methoxypyridin-5-YL)ethanone: Similar structure but with different positions of the amino and methoxy groups, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
1393573-60-8 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
1-(4-amino-5-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)6-3-10-4-7(12-2)8(6)9/h3-4H,1-2H3,(H2,9,10) |
InChIキー |
WEWQPXJNFZJZEV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=CC(=C1N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


